molecular formula C26H28N6O3S B2699854 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline CAS No. 959556-15-1

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2699854
CAS RN: 959556-15-1
M. Wt: 504.61
InChI Key: MQOUSAWRBAZZNL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a triazoloquinazoline ring, and a methoxybenzylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could make it more polar and increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant Properties

Amid the growing interest in natural antioxidants, this compound has been investigated for its potential antioxidant activity. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. Preliminary studies suggest that some derivatives exhibit effective antioxidant properties, making them relevant for applications in health supplements or functional foods .

Antibacterial Activity

The compound has been evaluated for its antibacterial effects against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory activity against various bacterial strains. Understanding its mechanism of action and optimizing its antibacterial potential could lead to novel therapeutic agents or antimicrobial coatings .

Potential Anti-Inflammatory Applications

Given the compound’s structural features, it may possess anti-inflammatory properties. Researchers are exploring its effects on inflammatory pathways and cytokine regulation. If confirmed, it could contribute to the development of anti-inflammatory drugs .

Drug Discovery

Amide compounds, including this one, have been used in drug discovery. Their diverse chemical structures make them attractive candidates for screening against specific targets. Investigating their interactions with biological receptors and enzymes could reveal new drug leads .

Industrial Applications

Beyond medicine, amides find applications in various industrial sectors. This compound’s unique structure might be relevant in plastics, rubber, or paper industries. Further research could uncover novel uses in these fields .

Catalysis and Organic Synthesis

The compound’s triazoloquinazoline scaffold could serve as a catalyst or reagent in organic synthesis. Researchers have explored its use in sustainable protocols, such as Michael additions to chalcones. Investigating its catalytic properties may yield valuable insights .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S/c1-16-11-17(2)31(29-16)10-9-24-28-25-20-13-22(34-4)23(35-5)14-21(20)27-26(32(25)30-24)36-15-18-7-6-8-19(12-18)33-3/h6-8,11-14H,9-10,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOUSAWRBAZZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

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